molecular formula C24H20FN5O3 B11208800 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11208800
M. Wt: 445.4 g/mol
InChI Key: WQXXNTUWMGTPSZ-UHFFFAOYSA-N
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Description

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, pyrazolopyrimidine, and fluorophenyl piperazine moieties, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole and pyrazolopyrimidine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of chemical synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the aromatic rings, using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Researchers investigate its efficacy as a drug candidate for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and coatings, that exhibit unique chemical and physical characteristics.

Mechanism of Action

The mechanism of action of [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

  • [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone
  • [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Comparison: Compared to similar compounds, [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone exhibits unique properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable subject of study in various research fields.

Properties

Molecular Formula

C24H20FN5O3

Molecular Weight

445.4 g/mol

IUPAC Name

[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H20FN5O3/c25-17-2-4-18(5-3-17)28-9-11-29(12-10-28)24(31)19-14-27-30-20(7-8-26-23(19)30)16-1-6-21-22(13-16)33-15-32-21/h1-8,13-14H,9-12,15H2

InChI Key

WQXXNTUWMGTPSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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